molecular formula C11H14Cl2N2O B1528268 2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 1797561-16-0

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No.: B1528268
CAS No.: 1797561-16-0
M. Wt: 261.14 g/mol
InChI Key: KQIGLRNTROQENI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the tetrahydroisoquinoline core. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors to form the tetrahydroisoquinoline core. The introduction of the aminoethyl group and the chlorine atom can be achieved through specific substitution reactions. The final product is then converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to certain receptors or enzymes, potentially modulating their activity. The chlorine atom may also play a role in its binding affinity and specificity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar aminoethyl group but differ in their core structure.

    Indole Derivatives: Indole derivatives have a different core structure but may exhibit similar biological activities.

    Pyrrolidine Derivatives: These compounds have a pyrrolidine ring and may have similar applications in medicinal chemistry.

Uniqueness

2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-aminoethyl)-5-chloro-3,4-dihydroisoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9-8(10)4-6-14(7-5-13)11(9)15;/h1-3H,4-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGLRNTROQENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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2-(2-Aminoethyl)-5-chloro-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

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